molecular formula C18H14F6N2O4 B2809709 N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1351600-08-2

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2809709
M. Wt: 436.31
InChI Key: ZUDHOFATJIXNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains two phenyl rings, one with a trifluoromethyl group and the other with a trifluoromethoxy group. Both of these groups are known to be electron-withdrawing, which can affect the reactivity of the compound . The compound also contains an oxalamide group, which is a type of amide and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the electron distribution. The presence of the electron-withdrawing trifluoromethyl and trifluoromethoxy groups could potentially influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. The oxalamide group could potentially undergo hydrolysis to form the corresponding amines and oxalic acid . The trifluoromethyl and trifluoromethoxy groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the trifluoromethyl and trifluoromethoxy groups could increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Novel Insecticides

A study highlights the development of Flubendiamide, a compound with a unique chemical structure that includes a trifluoromethyl group, showing extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This compound's distinct mode of action and safety for non-target organisms make it a promising agent for controlling lepidopterous insects in integrated pest management programs (Tohnishi et al., 2005).

Crystal Structure Analysis

Research on the crystal structures of compounds with similar functionalities has provided insights into their potential applications. For instance, the analysis of the crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide revealed details about its molecular configuration, which could be relevant for designing materials with specific properties (Zhang et al., 2008).

Supramolecular Architectures

A study described the supramolecular architecture of 1,3-phenyl-dioxalamic molecular clefts, which were controlled by substitution groups affecting their conformation and intermolecular interactions. This research could contribute to the development of new materials with tailored properties for specific applications (González-González et al., 2011).

Anticancer Drug Synthesis

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have shown potential as anticancer drugs. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting a promising avenue for the development of new anticancer treatments (Basu Baul et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and developing methods for its synthesis. The presence of the trifluoromethyl and trifluoromethoxy groups could make this compound interesting for research in areas such as medicinal chemistry and materials science .

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDHOFATJIXNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.